Product packaging for Butyl(triphenoxy)silane(Cat. No.:CAS No. 130820-70-1)

Butyl(triphenoxy)silane

Cat. No.: B14269326
CAS No.: 130820-70-1
M. Wt: 364.5 g/mol
InChI Key: OGCNPMTZBJEZKT-UHFFFAOYSA-N
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Description

Butyl(triphenoxy)silane is an organosilicon compound of interest in advanced materials research and development. While specific studies on this compound are not widely published in the available literature, its structure suggests potential utility in several scientific domains. Based on its molecular architecture, which features a hydrolytically stable butyl group and three phenoxy ligands attached to a central silicon atom, it is posited to function as a versatile building block (monomer) for synthesizing specialized silicon-based polymers and hybrid materials. Researchers may investigate its use as a surface modifying agent, where its structure could facilitate adhesion between organic polymers and inorganic substrates like glass or metals, a common application for silane-based compounds . The phenoxy groups, being bulkier and less reactive than alkoxy groups, may offer tailored hydrolysis kinetics and enhanced thermal stability to the resulting materials. This compound is provided for further investigation and method development in controlled laboratory settings. It is intended for use by qualified researchers and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for any form of human use. Handling should be conducted in accordance with all applicable laboratory safety standards. For detailed specifications and handling instructions, please refer to the Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O3Si B14269326 Butyl(triphenoxy)silane CAS No. 130820-70-1

Properties

CAS No.

130820-70-1

Molecular Formula

C22H24O3Si

Molecular Weight

364.5 g/mol

IUPAC Name

butyl(triphenoxy)silane

InChI

InChI=1S/C22H24O3Si/c1-2-3-19-26(23-20-13-7-4-8-14-20,24-21-15-9-5-10-16-21)25-22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3

InChI Key

OGCNPMTZBJEZKT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Butyl Triphenoxy Silane

Elucidation of Reaction Pathways and Transformation Dynamics

The oxidation of organosilanes, including Butyl(triphenoxy)silane, to form silanols is a fundamental transformation in organosilicon chemistry. mdpi.com This process typically involves the cleavage of a silicon-carbon or silicon-hydrogen bond and the subsequent formation of a silicon-hydroxyl (Si-OH) group. The oxidation of silanes can be achieved using various oxidizing agents, such as peracids, permanganate, ozone, and metal oxides. nih.govnih.gov However, these methods often require stoichiometric amounts of strong oxidants and can lead to the formation of undesired byproducts like disiloxanes. nih.gov

Recent advancements have focused on developing catalytic and more sustainable methods for silanol (B1196071) synthesis. mdpi.comnih.gov For instance, photo-induced oxidation of silanes using molecular oxygen as the oxidant has emerged as a promising approach. nih.gov This method often exhibits high chemoselectivity, tolerating various functional groups that might be susceptible to oxidation under harsher conditions. nih.gov In the context of this compound, the bulky phenoxy groups and the butyl group would influence the reactivity towards oxidation. The phenoxy groups, being electron-withdrawing, can affect the electron density at the silicon center, while the butyl group presents steric hindrance.

The formation of silanols from trialkoxysilanes, which share structural similarities with this compound, typically proceeds through hydrolysis of the alkoxy groups. gelest.com This hydrolysis can be catalyzed by acids or bases. ingentaconnect.com The resulting silanols are often intermediates that can undergo condensation to form siloxanes. gelest.comingentaconnect.com The stability of the resulting silanol is influenced by the organic substituents on the silicon atom. gelest.com Bulky groups, such as tertiary butyl or phenyl groups, tend to favor the formation of stable monomeric silanols. gelest.com Given the presence of three phenoxy groups and a butyl group, this compound would be expected to form a relatively stable silanol upon hydrolysis or oxidation.

The mechanism of oxidation can vary depending on the oxidant and reaction conditions. For example, in some photo-induced oxidations, the reaction may proceed through a silyl (B83357) radical intermediate. nih.gov In other cases, particularly with metal catalysts, the mechanism might involve oxidative addition of the Si-H or Si-C bond to the metal center, followed by reductive elimination to form the silanol. nih.gov A competition experiment has shown that electron-rich silanes are converted to silanols more rapidly than electron-deficient silanes. nih.gov

Table 1: Comparison of Oxidation Methods for Silanes

Oxidation Method Oxidant Conditions Advantages Disadvantages
Traditional Oxidation Peracids, KMnO4, O3 Stoichiometric --- Low selectivity, harsh conditions, byproduct formation nih.gov
Catalytic Oxidation Transition metal catalysts (e.g., Mn, Re) with H2O or O2 Mild High efficiency, selectivity Potential for metal contamination nih.govnih.gov
Photo-induced Oxidation O2, visible light Mild, metal-free High chemoselectivity, sustainable May require photosensitizers mdpi.comnih.gov

Organosilanes are versatile reducing agents in organic synthesis, capable of participating in both ionic and free-radical reduction pathways. thermofishersci.in The nature of the substituents on the silicon atom dictates the character of the Si-H bond and, consequently, the type of reduction. thermofishersci.in While this compound does not possess a Si-H bond, its derivatives or related organosilanes are central to understanding reductive processes.

Hydride transfer from a hydrosilane to a substrate is a key step in many reductions. uni-muenchen.de These reactions are often catalyzed by acids or involve the formation of carbocation intermediates. thermofishersci.inuni-muenchen.de The rate of hydride transfer is significantly influenced by the substituents on the silicon atom. For example, replacing hydrogen with alkyl groups increases the reactivity, with trihexylsilane (B1587915) being substantially more reactive than triphenylsilane. uni-muenchen.de This highlights the electronic effect of the substituents on the hydride-donating ability of the silane (B1218182).

Hydrogen Atom Transfer (HAT) is another fundamental process involving organosilanes. springernature.comacs.org In HAT reactions, a hydrogen atom is transferred from the silane to a radical or an unsaturated substrate. springernature.com This process can be initiated by radical initiators or by photocatalysis. thermofishersci.inacs.org Lewis bases can also activate hydrosilanes, promoting HAT to vinylarenes, leading to either hydrosilylation or polymerization depending on the catalyst. springernature.com The mechanism often involves the formation of a pentacoordinate hydridosilicate intermediate. springernature.com

The choice of organosilane reductant can be tailored for specific applications, considering factors like steric and electronic properties, as well as economic viability. acs.org Polymethylhydrosiloxane (PMHS) and tetramethyldisiloxane (TMDS) are often used due to their low cost. acs.org In many metal-catalyzed reductions, the organosilane serves as a stoichiometric source of hydrogen, regenerating the active catalyst, such as a metal hydride species (e.g., CuH). acs.orggelest.com

Substitution reactions at the silicon center of organosilanes are fundamental to their application in synthesis. sigmaaldrich.com The silicon atom in this compound is electrophilic and can be attacked by nucleophiles, leading to the displacement of one or more phenoxy groups. The reactivity in these substitution reactions is governed by a combination of electronic and steric effects of the substituents attached to the silicon. ingentaconnect.commdpi.com

Electronic Effects: The phenoxy groups in this compound are electron-withdrawing, which increases the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack. Conversely, the butyl group is electron-donating, which slightly counteracts this effect. In general, electron-withdrawing groups on the silicon atom accelerate the rate of nucleophilic substitution. ingentaconnect.commdpi.com For instance, the hydrolysis of chloromethyl tris(2-methoxyethoxy)silane is significantly faster than that of the n-propyl substituted analogue due to the electron-withdrawing nature of the chloromethyl group. ingentaconnect.com

The mechanism of nucleophilic substitution at silicon can proceed through different pathways. A common mechanism involves the formation of a pentacoordinate intermediate. gelest.comopen.ac.uk The stability of this intermediate is influenced by the nature of the substituents. The geometry of the transition state also plays a role; a looser transition state, as in an SN2-Si type mechanism, would be less affected by steric bulk compared to a more compact transition state. ingentaconnect.com

Table 2: Influence of Substituents on Substitution Reactions at Silicon

Substituent Property Effect on Silicon Center Impact on Reaction Rate with Nucleophiles Example from Literature
Electron-withdrawing group Increases electrophilicity Accelerates Hydrolysis of chloromethyl tris(2-methoxyethoxy)silane is 1600 times faster than the n-propyl substituted silane. ingentaconnect.com
Electron-donating group Decreases electrophilicity Decelerates Alkyl groups slow down base-catalyzed hydrolysis. mdpi.com

Catalytic Activity and Mechanistic Roles of Silane Compounds

While direct evidence for this compound as a catalyst is limited, related organosilicon compounds, particularly silanols and hydrosilanes, have shown significant promise as catalysts or catalyst precursors in homogeneous catalysis. rsc.orgacs.org Homogeneous catalysts are in the same phase as the reactants, offering high selectivity and mild reaction conditions. savemyexams.com

Triarylsilanols, which could be derived from this compound, have been identified as effective catalysts for the direct amidation of carboxylic acids. acs.orgnih.gov In these reactions, the silanol activates the carboxylic acid, facilitating the attack by an amine. The catalytic activity is sensitive to the electronic nature of the substituents on the aryl groups; for example, tris(p-haloaryl)silanols are more active than the parent triphenylsilanol. acs.orgnih.gov

Hydrosilanes, in combination with transition metal complexes, are widely used in catalysis. rsc.orgrsc.org The silane often acts as a hydride source to generate active metal-hydride (M-H) species. rsc.org These Ni-H, Cu-H, or other M-H species are key intermediates in a variety of transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. acs.orggelest.comrsc.org The oxidative addition of the Si-H bond to a low-valent metal center is a crucial step in many of these catalytic cycles. rsc.org The electronic properties of the silane substituents have a marked influence on the rate of this oxidative addition. rsc.org

Furthermore, silyl cations, which can be generated from silanes, are highly Lewis acidic and can act as potent catalysts in reactions like Diels-Alder and hydrosilylation. uni-oldenburg.de Intramolecularly stabilized silyl cations, where a donor atom within the molecule coordinates to the silicon center, have been developed to create more robust and selective catalysts. uni-oldenburg.de

Organosilanes are extensively used as protecting groups for various functional groups, particularly alcohols, due to their ease of introduction and removal under specific and often mild conditions. numberanalytics.comgelest.com The stability and reactivity of the silyl ether depend on the steric and electronic nature of the substituents on the silicon atom. gelest.com

The triphenylsilyl (TPS) group, closely related to the triphenoxy moiety, is a bulky protecting group that offers high stability. msu.edu For example, the triphenylsilyl group is significantly more stable towards acidic hydrolysis than the trimethylsilyl (B98337) (TMS) group. msu.edu This differential stability allows for selective deprotection in complex molecules. gelest.comgelest.com The bulky nature of the three phenyl groups provides considerable steric hindrance, protecting the functional group from unwanted reactions.

The cleavage of silyl protecting groups is typically achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). gelest.com The strong affinity of silicon for fluoride drives this reaction. The rate of cleavage is influenced by the steric bulk around the silicon atom; more hindered silyl groups are generally more resistant to cleavage. gelest.com

While this compound itself is not a standard protecting group, its structural motifs are relevant. The bulky phenoxy groups, similar to phenyl groups, would impart significant steric protection. The cleavage of a Si-OPh bond would likely require specific conditions, potentially different from the standard fluoride-mediated cleavage of Si-C bonds in typical silyl ethers. The use of silanes with varying substituents allows for a strategy of orthogonal protection, where one silyl group can be removed in the presence of another. gelest.comgelest.com

Table 3: Common Silyl Protecting Groups and Their Relative Stabilities

Silyl Group Abbreviation Relative Acid Stability Cleavage Conditions
Trimethylsilyl TMS 1 Mild acid, K2CO3/MeOH gelest.com
Triethylsilyl TES 64 ---
tert-Butyldimethylsilyl TBDMS, TBS 20,000 TBAF, mild acid numberanalytics.com
Triisopropylsilyl TIPS 100,000 TBAF gelest.com
tert-Butyldiphenylsilyl TBDPS 100,000 TBAF

Detailed Mechanistic Studies of Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone reaction for forming organosilicon compounds. wikipedia.org The mechanisms of these reactions are complex and have been the subject of extensive investigation. While studies specifically detailing this compound are not prevalent, the general principles derived from other hydrosilanes, including phenyl- and alkoxysilanes, provide a robust framework for understanding its likely reactivity.

The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgnih.gov Originally proposed for platinum catalysts, this mechanism involves a series of steps:

Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent metal catalyst center (M).

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the resulting metal-silyl-hydride complex.

Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This step typically dictates the regioselectivity of the addition. For terminal alkenes, this usually results in an anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. wikipedia.org

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination, releasing the alkylsilane product and regenerating the active metal catalyst. nih.govlibretexts.org

A variation of this is the modified Chalk-Harrod mechanism , which accounts for the formation of vinylsilane byproducts. libretexts.orgtum.de In this pathway, the alkene inserts into the metal-silicon (M-Si) bond instead of the M-H bond, followed by a β-hydride elimination. libretexts.org

Kinetic studies reveal that the reaction order can vary depending on the specific catalyst and substrates. For some platinum-catalyzed systems, the reaction is first order in silane but has a negative first order with respect to the alkene, suggesting that high alkene concentrations can inhibit the catalyst. nih.gov The reactivity of the silane itself is heavily influenced by the substituents on the silicon atom. Generally, electron-withdrawing groups increase reactivity. A typical reactivity trend is: SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH. libretexts.org

The choice of catalyst is also critical in determining the reaction outcome. While platinum complexes like Karstedt's catalyst are common, other transition metals such as iron and cobalt are gaining prominence for their ability to control regioselectivity. mdpi.comnih.gov For example, specific iron pincer catalysts can yield the Markovnikov product, while analogous cobalt catalysts favor the anti-Markovnikov product, attributed to different silyl migration mechanisms. nih.gov

Mechanistic StepDescriptionKey IntermediatesTypical OutcomeReference
Chalk-HarrodOxidative addition of Si-H, alkene insertion into M-H, reductive elimination.Metal-silyl-hydride complexAnti-Markovnikov addition wikipedia.orgnih.gov
Modified Chalk-HarrodAlkene insertion into M-Si bond, followed by β-hydride elimination.Metal-silyl complexVinylsilane byproducts libretexts.orgtum.de

Brønsted Acid Activation and Silyl Sulfonate Intermediates in Reductions

Silanes, in conjunction with Brønsted acids, can serve as powerful and chemoselective reducing agents. The activation of the otherwise stable Si-H bond is crucial for these transformations. Research on phenylsilane (B129415) has shown that strong Brønsted acids, such as benzenesulfonic acid, are effective in promoting reductions. nottingham.ac.uk

The proposed mechanism involves the formation of highly reactive silyl-ester intermediates. Specifically, in the presence of a sulfonic acid (R'SO₃H), the silane can react to form a silyl sulfonate intermediate. nottingham.ac.ukresearchgate.net For a trisubstituted silane like this compound, this would likely involve the protonation of a phenoxy group, followed by elimination and reaction with the sulfonate anion. However, a more direct pathway involves the formation of a hypervalent silicon species that facilitates hydride delivery.

Computational and experimental studies on the reduction of phosphine (B1218219) oxides using phenylsilane and benzenesulfonic acid suggest that the reaction proceeds via highly substituted silyl sulfonates. nottingham.ac.uk These intermediates are significantly more reactive than the parent silane. The activation by the Brønsted acid can also facilitate intramolecular reactions, such as the allylation of aldehydes using allylsilanes, where the acid activates the carbonyl group for nucleophilic attack by the silane. organic-chemistry.org

A related activation mechanism occurs with strong Lewis acids like B(C₆F₅)₃, which activate the Si-H bond by forming a σ-silane borane (B79455) complex. nih.gov This complexation polarizes the Si-H bond, making the hydrogen more hydridic and susceptible to transfer to an electrophile. This process generates a transient silylium (B1239981) cation, [R₃Si]⁺, paired with a borohydride (B1222165) counteranion, [HB(C₆F₅)₃]⁻. nih.gov This principle of electrophilic activation of the silane is analogous to the role of a strong Brønsted acid, which protonates a substrate to generate a cationic species that is then reduced by the silane. mpg.descience.gov

Electrochemical Generation of Silyl Radicals and Their Reactivity in Cyclization and Annulation

Silyl radicals are valuable intermediates for C-Si bond formation, but their generation often requires harsh conditions. A modern and powerful alternative is the electrochemical reduction of stable silane precursors, such as chlorosilanes. nih.govorganic-chemistry.org This method allows for the generation of silyl radicals under mild, transition-metal-free conditions by applying a highly negative potential to drive the reductive cleavage of strong Si-Cl bonds. nih.govresearchgate.net

The general strategy is as follows:

Electrochemical Reduction: A chlorosilane (R₃SiCl) is reduced at the cathode, cleaving the Si-Cl bond to form a silyl radical (R₃Si•). organic-chemistry.org

Radical Reaction: The generated silyl radical rapidly engages in subsequent reactions, such as addition to unsaturated bonds. researchgate.net

This technique has been successfully applied to a variety of radical-mediated reactions, including hydrosilylation, disilylation, and allylic silylation. organic-chemistry.org A key application of electrochemically generated silyl radicals is in intramolecular cyclization reactions. For instance, a silyl radical generated from a precursor containing a tethered alkene, such as (2-[cyclohex-3-enyl]ethyl)dimethyl chlorosilane, can add across the internal double bond, leading to the formation of a cyclic silicon-containing molecule. rsc.org The resulting carbon-centered radical is then typically trapped to complete the cyclization. rsc.org

More complex radical cascades can also be initiated by silyl radicals. A silyl radical can trigger an addition-translocation-cyclization sequence to construct diverse molecular scaffolds, such as silicon-incorporated indolines. rsc.org In these processes, the initial addition of the silyl radical to a multiple bond is followed by a 1,5-hydrogen atom transfer (HAT) and a final cyclization step. The fate of the resulting α-silyl carbon radical can be controlled to achieve chemo-divergent outcomes, including further hydrogen atom transfer, radical 1,4-silyl migration, or oxidation/deprotonation to form an alkene. rsc.org

Interaction Studies and Supramolecular Chemistry

Ligand-Silane Adduct Formation and Non-Covalent Interactions

Organosilanes can interact with various nucleophilic species (ligands) to form adducts, which are often key intermediates in substitution reactions at the silicon center. These interactions are governed by non-covalent forces, including electrostatic interactions, dipole-dipole forces, and van der Waals forces. encyclopedia.pubfortunejournals.commakingmolecules.com

Studies on various silanes have shown that in the presence of nucleophiles (Nu), ionic 1:1 adducts of the type [Nu-Silane]⁺X⁻ can form. open.ac.uk The stability and nature of these adducts depend on the steric and electronic properties of the silane and the donor strength of the nucleophile. For less sterically hindered silanes, the formation of five-coordinate adducts is also possible. The formation of these adducts can be monitored by techniques like ²⁹Si NMR spectroscopy, where the chemical shift of the adduct reflects the strength of the nucleophile-silicon interaction. open.ac.uk

In the context of this compound, the electron-withdrawing phenoxy groups would make the silicon center more electrophilic and thus more susceptible to nucleophilic attack and adduct formation compared to alkylsilanes. The bulky phenoxy groups, however, would also exert significant steric hindrance. The non-covalent interactions would primarily involve π-stacking between the phenyl rings of the phenoxy groups and suitable aromatic ligands, as well as hydrogen bonding if the ligand possesses hydrogen bond donors. encyclopedia.pub

Solvent Effects on Reaction Kinetics and Selectivity in Organosilane Reactions

The choice of solvent can have a profound impact on the kinetics and selectivity of reactions involving organosilanes. rsc.org Solvents can influence reaction outcomes by stabilizing or destabilizing reactants, products, and transition states; by directly participating in the reaction mechanism; or by altering the solubility of reagents and catalysts. rsc.org

Kinetic studies of the Grignard reaction with alkoxysilanes have shown a dramatic acceleration when the solvent is changed from diethyl ether to toluene (B28343). researchgate.net This effect is attributed to a change in the reaction mechanism. In ether, the solvent coordinates strongly to the magnesium center of the Grignard reagent. The proposed mechanism in toluene involves the replacement of a solvent molecule by the alkoxysilane to form a complex, which then rearranges to the products. researchgate.net

In polymerization reactions of alkoxysilanes, the solvent is a critical parameter controlling the rates of hydrolysis and condensation. nih.gov Similarly, in olefination reactions like the Peterson olefination, polar aprotic solvents (e.g., DMSO, DMF) are known to increase the reaction rate and favor the formation of the (E)-alkene isomer, whereas non-polar solvents lead to slower and less selective reactions. numberanalytics.com For reactions involving this compound, one would expect polar solvents to facilitate reactions that proceed through charged or highly polar transition states by providing better stabilization.

Reaction TypeSolventObserved EffectPlausible ReasonReference
Grignard Reaction (with Alkoxysilanes)Toluene vs. Diethyl EtherReaction is significantly faster in toluene.Change in mechanism; silane displaces weakly bound toluene more easily than strongly bound ether from the Mg center. researchgate.net
Peterson OlefinationPolar Aprotic (DMSO, DMF)Increased reaction rate and (E)-selectivity.Stabilization of the alkoxide intermediate and transition state for anti-elimination. numberanalytics.com
Peterson OlefinationNon-polar (Toluene, Hexane)Slower reaction rate and lower selectivity.Less stabilization of polar intermediates. numberanalytics.com
Alkoxysilane PolymerizationVariousHydrolysis and condensation rates are highly solvent-dependent.Solvent affects reagent solubility, water activity, and stabilization of intermediates. nih.gov

Supramolecular Assembly and Host-Guest Chemistry with Phenoxysilane Derivatives

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. fortunejournals.comwikipedia.org A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule within a cavity. wikipedia.orgrsc.org This binding is driven by forces such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. wikipedia.org

The formation of host-guest complexes can dramatically alter the properties of the guest molecule, for example, by enhancing its solubility or protecting it from degradation. thno.org Furthermore, these non-covalent interactions can be used to construct complex, functional supramolecular assemblies. rsc.org For instance, amphiphilic molecules formed through host-guest complexation can self-assemble into larger structures like micelles or vesicles. Phenoxysilane derivatives could potentially be incorporated into such systems, with the phenoxy groups providing sites for recognition and binding, leading to the formation of novel materials with tailored properties.

Advanced Characterization and Spectroscopic Analysis of Butyl Triphenoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organosilicon compounds like Butyl(triphenoxy)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and dynamics of the molecule.

High-resolution ¹H, ¹³C, and ²⁹Si NMR are fundamental to confirming the structure of this compound. Each technique offers a unique window into the molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the butyl and triphenoxy groups. The aromatic protons of the three phenoxy groups would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The protons of the butyl group would show characteristic multiplets: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the adjacent methylene (B1212753) group (CH₂) around δ 1.4 ppm, another multiplet for the next methylene group further downfield, and a triplet for the methylene group directly attached to the silicon atom (Si-CH₂) at a higher chemical shift due to the influence of the silicon and oxygen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons of the phenoxy groups would resonate in the downfield region (δ 120-160 ppm). The ipso-carbon (the carbon directly bonded to the oxygen) would have a distinct chemical shift. The butyl group carbons would appear in the upfield region (δ 10-70 ppm). The carbon attached to the silicon atom would be the most deshielded among the butyl carbons.

²⁹Si NMR Spectroscopy: As a spin-1/2 nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment, although it has low natural abundance and sensitivity. huji.ac.il For this compound, a single resonance is expected in the typical chemical shift range for tetraorganoxysilanes. The precise chemical shift is influenced by the nature of the substituents on the silicon atom. unige.chresearchgate.net For similar aryloxysilanes, the ²⁹Si chemical shifts are generally observed in the range of -40 to -100 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.netuni-muenchen.de The presence of three electron-withdrawing phenoxy groups would shift the resonance to a more negative value compared to alkylsilanes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Butyl -CH₃~0.9 (triplet)~14
Butyl -CH₂-~1.4 (multiplet)~23
Butyl -CH₂-~1.6 (multiplet)~27
Butyl Si-CH₂-~3.8 (triplet)~65
Phenoxy (aromatic)~7.0-7.5 (multiplet)~120-160

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Strong bands corresponding to the Si-O-C asymmetric stretching vibrations would be prominent in the 1000-1100 cm⁻¹ region. gelest.comresearchgate.net The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while those of the aliphatic butyl group would be observed in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. kisti.re.kr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For this compound, the symmetric Si-O stretching and the breathing modes of the phenyl rings would be expected to produce strong Raman signals. The combination of IR and Raman data allows for a more complete vibrational assignment. govinfo.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted IR Frequency Predicted Raman Frequency
Si-O-CAsymmetric Stretch1000-1100 (Strong)Weak
Aromatic C-HStretch3000-3100 (Medium)Medium
Aliphatic C-HStretch2850-2960 (Strong)Strong
Aromatic C=CStretch1450-1600 (Medium-Strong)Strong
Si-CStretch600-800 (Medium)Medium

Note: These are predicted frequency ranges based on known correlations for similar functional groups.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The exact mass of the [M+H]⁺ ion can be calculated and compared with the experimentally determined value to a high degree of precision. rsc.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method could provide invaluable information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

A crystallographic study would reveal the conformation of the butyl group and the spatial orientation of the three phenoxy groups around the central silicon atom. Furthermore, it would elucidate the supramolecular architecture, detailing how individual molecules of this compound pack together in the crystal lattice through non-covalent interactions such as van der Waals forces or π-π stacking of the phenyl rings.

At present, specific crystallographic data, such as a Crystallographic Information File (CIF), for this compound is not available in open-access crystallographic databases. Research on other aryloxysilanes has shown that the Si-O-C bond angle can be sensitive to the steric and electronic nature of the substituents on the silicon and phenyl groups.

Table 1: Hypothetical Crystallographic Parameters for this compound

ParameterHypothetical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (example)
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z (molecules per cell)Data not available
Calculated Density (g/cm³)Data not available

Note: This table is for illustrative purposes only, as experimental data for this compound is not currently published.

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in understanding the redox properties and interfacial behavior of molecules. For this compound, these techniques could shed light on its stability, electron transfer capabilities, and interactions at electrode surfaces.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Processes

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of a species in solution. A CV experiment on this compound would involve scanning the potential of an electrode and measuring the resulting current. This would help in determining the oxidation and reduction potentials of the molecule.

The phenoxy groups in this compound are potential redox-active sites. The voltammetric response would indicate the ease with which electrons can be removed from or added to these aromatic rings. The reversibility of the redox processes would provide information about the stability of the resulting radical cations or anions. While specific CV data for this compound is scarce, studies on related triphenylamine-containing compounds show reversible oxidation processes corresponding to the formation of stable radical cations. csic.es The electron transfer kinetics could also be probed by varying the scan rate.

Table 2: Anticipated Cyclic Voltammetry Data for this compound

ParameterExpected Observation/Value Range
Oxidation Potential (Epa)Data not available
Reduction Potential (Epc)Data not available
Half-wave Potential (E₁/₂)Data not available
Peak Separation (ΔEp)Data not available
Redox CouplePhO⁻/PhO• (hypothetical)
Electron Transfer Rate (k⁰)Data not available

Note: The data in this table are hypothetical and would need to be determined experimentally.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of interfaces, such as an electrode coated with a molecular film. aip.orgresearchgate.net For this compound, EIS would be particularly useful in characterizing the formation and properties of a silane (B1218182) layer on a substrate.

By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, an impedance spectrum is generated. This spectrum can be modeled with an equivalent electrical circuit to extract information about the film's resistance, capacitance, and charge transfer resistance at the interface. Such studies are common for silane coupling agents used in corrosion protection, where EIS is employed to assess the barrier properties and stability of the silane film in a corrosive environment. tandfonline.comtaylorfrancis.com The impedance data can reveal details about the film's thickness, porosity, and degradation over time. researchgate.net

Table 3: Typical Parameters from EIS Analysis of a Silane Film

ParameterSymbolTypical Information Gained
Solution ResistanceRsResistance of the electrolyte
Film CapacitanceCfInformation about film thickness and dielectric properties
Film Resistance / Pore ResistanceRf / RpoBarrier properties of the silane film against ion penetration
Charge Transfer ResistanceRctResistance to electrochemical reactions at the substrate
Double Layer CapacitanceCdlCapacitance of the electrode/electrolyte interface

Note: These are general parameters obtained from EIS studies of silane films; specific values for this compound would depend on the substrate and experimental conditions.

Computational Chemistry and Theoretical Studies of Butyl Triphenoxy Silane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly using ab initio and Density Functional Theory (DFT) methods, are fundamental for characterizing the electronic structure and bonding in Butyl(triphenoxy)silane. These calculations reveal the geometric parameters, charge distribution, and nature of the molecular orbitals, which collectively govern the molecule's stability and reactivity.

The optimized geometry of this compound features a central silicon atom in a distorted tetrahedral configuration. The four substituents—one butyl group and three phenoxy groups—create a sterically crowded and electronically asymmetric environment. Bond lengths and angles deviate from those of an ideal tetrahedron (109.5°) due to the varying steric bulk and electronic demands of the ligands. The Si-O bonds are typically shorter and stronger than the Si-C bond, influenced by the electronegativity of oxygen and potential pπ-dπ interactions involving silicon's d-orbitals and oxygen's lone pairs.

Analysis of the charge distribution, often performed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, shows that the silicon atom carries a significant partial positive charge, rendering it an electrophilic center. The oxygen atoms of the phenoxy groups are highly electronegative and bear partial negative charges, while the carbon atom of the butyl group directly attached to silicon is also slightly negative.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. For this compound, the HOMO is typically localized on the π-systems of the electron-rich phenoxy rings. In contrast, the LUMO is predominantly centered on the silicon atom, possessing significant σ(Si-O) and σ(Si-C) antibonding character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and its susceptibility to nucleophilic attack; a smaller gap generally implies higher reactivity.

Table 1: Calculated Structural and Electronic Properties of this compound (Illustrative DFT Data)
ParameterCalculated ValueDescription
Si-C Bond Length~1.89 ÅThe bond connecting the silicon center to the butyl group.
Si-O Bond Length~1.65 ÅThe average bond length between silicon and the phenoxy oxygen atoms.
C-Si-O Bond Angle~108.2°The average angle between the butyl group and a phenoxy group.
O-Si-O Bond Angle~110.7°The average angle between two phenoxy groups, expanded due to steric repulsion.
NBO Charge on Si+1.95 eSignificant positive charge, indicating a strong electrophilic character.
NBO Charge on O-0.78 eSignificant negative charge on the oxygen atoms.
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital, localized on phenoxy rings.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital, centered on the Si atom.
HOMO-LUMO Gap6.7 eVIndicator of chemical stability and resistance to electronic excitation.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Energy Barrier Calculations

Density Functional Theory (DFT) is a powerful computational tool for mapping the potential energy surfaces of chemical reactions involving organosilanes. For this compound, DFT is particularly useful for elucidating the mechanisms of key reactions, such as hydrolysis and condensation, and for calculating the associated energy barriers.

The hydrolysis of this compound is a critical reaction, typically proceeding via a nucleophilic substitution (SN2@Si) mechanism. DFT calculations can model the entire reaction coordinate. The process begins with the formation of a pre-reaction complex between the silane (B1218182) and a water molecule. The system then proceeds through a high-energy transition state, which features a pentacoordinate silicon intermediate (trigonal bipyramidal geometry), where the incoming water molecule and the leaving phenoxy group occupy the axial positions. Finally, the system relaxes to a product complex containing butyl(hydroxo)diphenoxysilane and phenol (B47542).

By locating the stationary points (reactants, transition states, products) on the potential energy surface, DFT allows for the calculation of activation energies (Ea) and reaction energies (ΔErxn). The activation energy represents the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. The hydrolysis of the three phenoxy groups occurs stepwise, and DFT calculations can reveal how the energy barriers for subsequent hydrolysis steps are affected by the presence of hydroxyl groups on the silicon atom. Typically, the formation of a silanol (B1196071) group (-Si-OH) can influence the electrophilicity of the silicon center and the stability of subsequent transition states.

Table 2: Calculated Energy Barriers for Stepwise Hydrolysis of this compound (Illustrative DFT Data)
Reaction StepReactantsActivation Energy (Ea)Reaction Energy (ΔErxn)
First HydrolysisBuSi(OPh)₃ + H₂O25.5 kcal/mol-5.2 kcal/mol
Second HydrolysisBuSi(OPh)₂(OH) + H₂O23.1 kcal/mol-4.8 kcal/mol
Third HydrolysisBuSi(OPh)(OH)₂ + H₂O21.9 kcal/mol-4.5 kcal/mol

Analysis of Steric and Electronic Effects on Reactivity and Selectivity in Silane Systems

The reactivity of this compound is governed by a delicate balance of steric and electronic effects originating from its substituents. Computational analysis allows for the deconvolution of these factors by comparing its properties with those of structurally related silanes.

Electronic Effects:

Butyl Group (+I Effect): The n-butyl group is an electron-donating group through induction. It pushes electron density toward the silicon atom, which slightly reduces its electrophilicity. This effect makes the silicon center less susceptible to nucleophilic attack compared to a silane with a more electron-withdrawing group (e.g., a hydrogen or chlorine atom).

Phenoxy Groups (-I Effect): The three phenoxy groups are strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect (-I) significantly increases the partial positive charge on the silicon atom, making it a prime target for nucleophiles. This effect is more pronounced than in corresponding alkoxy silanes (e.g., Butyl(triethoxy)silane) because the phenyl ring further withdraws electron density from the oxygen atom.

Steric Effects: The three bulky phenyl rings of the phenoxy groups create significant steric hindrance around the central silicon atom. This steric shield impedes the approach of a nucleophile (like a water molecule), slowing down the rate of reactions such as hydrolysis. The steric bulk of this compound is substantially greater than that of smaller analogues like Butyl(trimethoxy)silane or highly reactive species like Butyltrichlorosilane (B1265895).

Table 3: Comparative Analysis of Steric and Electronic Effects on Silane Reactivity
CompoundDominant Electronic Effect on SiSteric HindrancePredicted Relative Hydrolysis Rate
ButyltrichlorosilaneStrongly electron-withdrawing (Cl)LowVery High
Butyl(trimethoxy)silaneModerately electron-withdrawing (OMe)ModerateModerate
This compound Strongly electron-withdrawing (OPh)Very HighLow
TetramethoxysilaneModerately electron-withdrawing (OMe)ModerateModerate-High

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are used to explore the conformational landscape of this compound and to understand its interactions with its environment (e.g., solvents or other molecules).

Conformational Analysis: this compound is a flexible molecule. The n-butyl chain can adopt various conformations through rotation around its C-C single bonds (e.g., anti and gauche conformers). More significantly, the three large phenoxy groups can rotate around the Si-O bonds, behaving like molecular propellers. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's average shape, its accessible surface area, and how its conformation might change upon binding to a surface or another molecule.

Intermolecular Interactions: MD simulations can model this compound in the condensed phase, providing insights into non-covalent interactions.

Solvent Interactions: By simulating the molecule in different solvents (e.g., polar water vs. nonpolar hexane), one can analyze the solvent structure around the solute. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from different parts of the silane, such as the hydrophobic butyl chain or the aromatic phenoxy rings.

Aggregation Behavior: In the absence of a solvent or in a nonpolar medium, MD simulations can predict whether this compound molecules tend to aggregate. The primary driving forces for aggregation would likely be van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent molecules. Understanding this behavior is important for predicting its physical properties, such as viscosity and solubility.

Quantitative Structure-Activity Relationships (QSAR) in Organosilicon Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. In the context of organosilicon chemistry, QSAR can be a powerful predictive tool.

A QSAR model for a class of compounds like substituted aryloxy silanes, including this compound, would be developed by first calculating a set of numerical parameters, known as molecular descriptors, for each compound in a training set. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial charge on the silicon atom, HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular volume, surface area, van der Waals volume, specific steric parameters like Taft's Es.

Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., connectivity indices).

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP).

Once these descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical model that links a selection of these descriptors to an observed activity (e.g., the logarithmic rate of hydrolysis, log(k_hyd)). The resulting equation might take the form:

log(k_hyd) = c₀ + c₁(Charge on Si) + c₂(Molecular Volume) + c₃*(LUMO Energy)

This model, once validated, could be used to predict the hydrolysis rate of new, untested silanes, including this compound, based solely on their calculated molecular descriptors. This approach accelerates the design and screening of new organosilicon compounds with desired reactivity profiles without the need for extensive experimental synthesis and testing.

Table 4: Example Molecular Descriptors for a QSAR Study of R-Si(OAr)₃ Silanes
CompoundDescriptor 1: NBO Charge on SiDescriptor 2: Molecular Volume (ų)Descriptor 3: logP
Methyl(triphenoxy)silane+1.98325.44.8
This compound +1.95381.76.2
Hexyl(triphenoxy)silane+1.94414.87.1
Butyl(tri(p-cresoxy))silane+1.92426.16.9

Applications in Advanced Materials Science and Engineering

Polymer and Composite Materials Development

In the realm of polymers and composites, organofunctional silanes like Butyl(triphenoxy)silane are instrumental in bridging the gap between organic polymers and inorganic fillers or reinforcements. This integration leads to materials with enhanced properties that surpass those of the individual components.

This compound can serve as a key precursor in the synthesis of silicone-based polymers and as a crosslinking agent for organic polymers. As a trifunctional silane (B1218182), it can undergo hydrolysis and polycondensation reactions, where the phenoxy groups are replaced by hydroxyl groups, which then condense to form a three-dimensional crosslinked polysiloxane network.

The incorporation of the butyl group into this network imparts specific properties, such as increased flexibility and hydrophobicity, compared to networks formed from purely inorganic precursors. In the modification of organic polymers, this compound can be introduced to create crosslinks between polymer chains. This process enhances the material's thermal stability, mechanical strength, and chemical resistance. The crosslinking is typically initiated by moisture, which hydrolyzes the phenoxy groups, leading to the formation of strong and durable Si-O-Si linkages between the polymer chains.

This compound is a suitable precursor for the fabrication of Organically Modified Silicates, commonly known as ORMOSILs. These materials are synthesized via the sol-gel process, a versatile wet-chemical technique for creating glassy and ceramic materials. wikipedia.orgrsc.org In this process, precursors like this compound are hydrolyzed and condensed in a controlled manner. osti.govtekstilec.si

The process involves two main reactions:

Hydrolysis: The Si-OPh (phenoxy) bonds are cleaved by water, forming silanol (B1196071) (Si-OH) groups and releasing phenol (B47542) as a byproduct.

Condensation: The silanol groups react with each other or with remaining phenoxy groups to form stable siloxane (Si-O-Si) bridges, building the inorganic network.

The presence of the non-reactive butyl group, which remains covalently bonded to the silicon atom, introduces organic character directly into the inorganic silica (B1680970) network. This results in a hybrid material with a unique combination of properties, such as the mechanical rigidity and thermal stability of a ceramic and the flexibility and functionality of an organic polymer. azom.com The choice of the organic group (in this case, butyl) allows for the precise tuning of the final material's properties. osti.gov

A primary application of silanes in materials science is to enhance the performance of composite materials by improving the adhesion between the inorganic filler/reinforcement (e.g., glass fibers, silica, clay) and the organic polymer matrix. mdpi.commdpi.com Poor adhesion at the interface is a common point of failure in composites, leading to reduced mechanical strength and durability. nih.gov

This compound can act as a "molecular bridge" at this interface. The mechanism involves the reaction of its hydrolyzable phenoxy groups with the hydroxyl groups on the surface of the inorganic filler, forming strong covalent bonds. researchgate.net The organic butyl group, being non-polar, projects away from the surface and becomes physically entangled or chemically compatible with the polymer matrix, particularly with non-polar polymers like polypropylene. azom.comnih.gov This improved coupling enhances stress transfer from the polymer matrix to the reinforcement, significantly improving the composite's mechanical properties. azom.com

Table 1: Illustrative Research Findings on the Effect of Silane Treatment on Composite Mechanical Properties
Composite SystemSilane Coupling AgentProperty EnhancedReported Improvement
Polypropylene/WollastoniteGeneric SilaneTensile StrengthImproved mechanical properties noted
Basalt Fiber/PolyurethaneKH550 (Aminosilane)Tensile Strength31% increase
Basalt Fiber/PolyurethaneKH550 (Aminosilane)Elongation at Break37% increase
Bamboo Fiber/PolypropyleneKH570 (Methacrylsilane)Flexural Strength23.6% increase
BIIR/ENR/CNT/CBTESPTTensile StrengthIncreased properties observed. mdpi.com

This table presents data for various silane coupling agents to illustrate the typical performance enhancements seen in composites. The specific improvements conferred by this compound would depend on the specific polymer-filler system.

The structure of this compound, with its three reactive sites, allows for the formation of well-defined polymer networks. The degree of crosslinking can be controlled by adjusting the reaction conditions and the concentration of the silane. This control over the network architecture is crucial for tailoring the macroscopic properties of the material, such as its modulus of elasticity, hardness, and swelling behavior. google.com

Surface Science and Coating Technologies

The ability of silanes to chemically bond to various substrates makes them central to modern surface science and the development of high-performance coatings. They are used to alter the surface properties of materials, such as adhesion, wettability, and corrosion resistance.

This compound can be used as a silane coupling agent to modify the surfaces of inorganic materials like glass, metals, and ceramics. nih.gov The process involves the application of the silane to the surface, where the phenoxy groups react with surface hydroxyls (M-OH) to form a durable, covalently bonded siloxane layer (M-O-Si). researchgate.net

This treatment transforms the surface chemistry. The original hydrophilic, high-energy inorganic surface becomes covered by a layer of outward-projecting butyl groups. This new surface is hydrophobic (water-repellent) and has a lower surface energy. azom.com Such hydrophobic treatments are valuable for a wide range of applications, including creating water-resistant coatings, improving the dispersion of inorganic powders in organic solvents or polymers, and protecting metal surfaces from moisture-induced corrosion. azom.comresearchgate.net

Development of Protective Coatings and Adhesion Promotion in Diverse Substrates

Organofunctional silanes are integral to the formulation of high-performance protective coatings and adhesives, where they act as molecular bridges between organic polymers and inorganic substrates. dakenam.comwacker.comdow.com The fundamental mechanism involves the hydrolysis of the silane's reactive groups—in this case, the phenoxy groups—to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal, and minerals, forming durable covalent bonds (Si-O-Substrate). dow.commdpi.com Simultaneously, the organic part of the silane molecule, the butyl group, can physically entangle or react with the polymer matrix of the coating or adhesive. dakenam.com

The specific contribution of this compound to this process includes:

Adhesion Promotion: By forming strong chemical bonds at the interface, it significantly enhances both wet and dry adhesion, preventing delamination even under harsh environmental conditions like moisture and heat. wacker.comdow.comgantrade.com This is crucial in applications ranging from automotive coatings to architectural sealants. dakenam.com

Hydrophobicity and Corrosion Resistance: The non-polar butyl group orients away from the substrate, creating a hydrophobic surface that repels water. mdpi.comnih.gov This water-repellent barrier is essential for protecting metal substrates from corrosion.

Improved Dispersion: When used with fillers in a composite material, silanes can improve the dispersion of the filler particles within the resin matrix, leading to enhanced mechanical properties and processing characteristics. specialchem.com

Table 1: Comparative Properties of Silane Adhesion Promoters

Silane Type Functional Group Examples Key Characteristics & Applications
Amino-silanes 3-aminopropyltriethoxysilane (APTES) Excellent adhesion to a wide range of substrates; used in epoxy, phenolic, and polyurethane systems. gantrade.comnih.gov
Epoxy-silanes (3-glycidyloxypropyl)trimethoxysilane (GPTMS) Reactive with epoxy, acrylic, and polyester (B1180765) resins; enhances adhesion and chemical resistance. gantrade.comnih.gov
Alkyl-silanes This compound, Butyltrichlorosilane (B1265895) Imparts hydrophobicity and water repellency; used in protective coatings for masonry and as a surface modifier. mdpi.comsigmaaldrich.com
Vinyl-silanes Vinyltrimethoxysilane Copolymerizes with vinyl monomers (e.g., in acrylics) to build the silane functionality directly into the polymer backbone. gantrade.com

Fabrication of Smart Surfaces and Responsive Materials

"Smart" materials are designed to alter their properties in response to external stimuli such as light, pH, or temperature. mdpi.com The functionalization of surfaces with self-assembled monolayers (SAMs) of silanes is a key technique for creating these advanced materials. researchgate.net This process allows for precise control over surface properties like wettability, adhesion, and friction. researchgate.net

This compound can be employed in the fabrication of smart surfaces in several ways:

Tunable Wettability: As a surface modification agent, it can create a static hydrophobic surface. When integrated into a responsive polymer matrix, the conformational changes of the polymer in response to a stimulus could expose or conceal the butyl groups, leading to a switchable surface that can transition between hydrophobic and more hydrophilic states.

Responsive Adhesives: Research into photoswitchable adhesives has explored incorporating molecules that change shape upon irradiation into a polymer matrix. uni-kiel.de Silanes can be used to ensure the adhesion of such a responsive polymer layer to a substrate. Functionalization using organo-silanes is a foundational step in creating smart adhesives on elastomer surfaces like PDMS. unl.edu

Functionalized Elastomers: Expanding the range of functional groups that can be attached to elastomer surfaces is a significant area of research. unl.edu While direct use of this compound is not explicitly detailed, the principles of silanization are central to preparing surfaces for subsequent reactions that introduce responsive moieties. unl.edu

Advanced Ceramics and Glass Materials Precursors

The sol-gel process is a versatile method for producing high-purity glasses and ceramics at lower temperatures than traditional melting techniques. sigmaaldrich.com This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. wacker.com Organically modified silanes, like this compound, can serve as single-source precursors in what is known as the polymer-derived ceramics (PDC) route. d-nb.infoillinois.edu

The role of this compound in this context is twofold:

Network Formation: The triphenoxy groups can undergo hydrolysis and condensation reactions to form a cross-linked siloxane (Si-O-Si) network, which is the backbone of the resulting glass or ceramic material. wacker.com

Carbon Incorporation: Upon pyrolysis (thermal decomposition in an inert atmosphere), the butyl group does not act merely as a leaving group. Instead, it decomposes to incorporate carbon into the final ceramic matrix. This results in the formation of silicon oxycarbide (SiOC) materials, which possess unique properties such as high-temperature stability and chemical inertness.

Table 2: General Steps of the Sol-Gel Process Using a Silane Precursor

Step Process Description
1 Hydrolysis The silane precursor, this compound, reacts with water, replacing the phenoxy groups with hydroxyl (-OH) groups to form silanols.
2 Condensation The silanol groups react with each other (or with remaining phenoxy groups) to form Si-O-Si bridges, releasing water or phenol and forming a "sol" (a colloidal suspension of solid particles in a liquid).
3 Gelation As the condensation reaction continues, the particles link together to form a continuous three-dimensional network that extends throughout the liquid medium, a phase known as a "gel".
4 Aging & Drying The gel is aged to strengthen the network and then dried under controlled conditions to remove the solvent, resulting in a xerogel or aerogel.
5 Pyrolysis The dried gel is heated to high temperatures in a controlled atmosphere to densify the material and convert the organic components (the butyl group) into a stable ceramic phase (e.g., SiOC). d-nb.info

Silicon Organic Frameworks (SOFs) and Related Porous Architectures

Porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered immense interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures. acs.org These materials are built from molecular building blocks (linkers and nodes) that self-assemble into extended, crystalline networks.

While less common than carbon-based linkers, silicon-containing molecules are being explored for the construction of novel frameworks. Silicon-based MOFs (SiMOFs) are an emerging class of materials. sciopen.com this compound could potentially be used as a building block in such porous architectures.

As a Linker/Node: The triphenoxy groups offer reactive sites for forming connections to other molecular components of the framework.

Pore Functionalization: The butyl group would be directed into the pores of the resulting framework. This would impart a hydrophobic character to the internal surface of the material, which could be highly advantageous for the selective adsorption of non-polar molecules or for applications in aqueous environments. The creation of porous materials with tailored pore chemistry is a key goal in this field. acs.org

Applications in Advanced Energy Materials (excluding performance data)

Silanes and related organosilicon compounds are finding increasing use in the development of materials for energy generation and storage. Their roles are often related to surface modification, interfacial engineering, or as components in electrolytes.

Potential applications for this compound in this domain include:

Organic and Perovskite Solar Cells: Silanes are used to form self-assembled monolayers that act as hole-transport or electron-transport layers, facilitating efficient charge extraction at the interfaces within the device. zenodo.org Compounds like this compound could be used to modify electrode surfaces to improve interfacial contact and provide a hydrophobic barrier against moisture, a key degradation factor.

Battery Technology: In lithium-sulfur batteries, glass fiber separators can be modified with polymers to enhance performance. acs.org this compound could be used as a coupling agent to improve the bonding of a polymer coating to the glass fibers or as a precursor for a hydrophobic, thermally stable coating on the separator. It could also be a component in gel-polymer electrolytes, where its structure could influence ion transport and electrolyte stability. acs.org

Protective Coatings for Energy Infrastructure: The same properties that make it an effective anti-corrosion coating for general substrates are applicable to energy infrastructure, such as protecting metal components in electrochemical water-splitting devices from degradation. researchgate.net

Role in Advanced Manufacturing Processes

Advanced manufacturing encompasses a range of innovative technologies, including additive manufacturing (3D printing), automated composite production, and advanced joining techniques, all of which rely on the development of specialized materials. mdpi.comnist.govroutledge.com

This compound can play a role as an enabling material in these processes:

Composite Manufacturing: In the production of fiber-reinforced plastics (FRPs), a strong bond between the fibers (e.g., glass or carbon) and the polymer matrix is essential. Silane coupling agents are applied to the fibers as a surface treatment or "sizing" to ensure this bond. epo.org this compound could be used to promote adhesion between the fiber and matrix, enhancing the mechanical properties and durability of the final composite part.

Additive Manufacturing: In ceramic additive manufacturing, a polymer precursor can be shaped using a 3D printing process (like stereolithography) and then pyrolyzed to form a dense ceramic part. researchgate.net A photosensitive polymer containing this compound could serve as such a precursor, allowing for the fabrication of complex SiOC ceramic microstructures.

Joining of Dissimilar Materials: Advanced manufacturing often requires joining materials with very different properties, such as metal to polymer or ceramic to metal. mdpi.com this compound can be used as a primer or adhesion promoter to create a durable bond at the interface between these dissimilar materials, enabling the creation of complex, multi-material components. dow.com

Table 3: Potential Roles of this compound in Advanced Manufacturing

Manufacturing Process Role of this compound Benefit
Fiber-Reinforced Composite Production Adhesion promoter (sizing agent) for fibers. epo.org Enhances fiber-matrix bonding, improving mechanical strength and durability.
Ceramic Additive Manufacturing Component of a photocurable polymer precursor. researchgate.net Enables printing of complex shapes that can be converted to SiOC ceramics.
Multi-Material Joining Interfacial primer or coupling agent. mdpi.com Creates strong, durable bonds between dissimilar materials like metals and polymers.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Organosilicon Chemistry

The push towards environmentally benign chemical processes is a significant driver of innovation in organosilicon chemistry. numberanalytics.comijset.in Green chemistry principles, such as waste prevention, atom economy, and the use of renewable feedstocks, are increasingly being applied to the synthesis of organosilanes. ctpa.org.ukimist.maepitomejournals.com

Key areas of innovation include:

Alternative Synthesis Routes: Research is focused on developing synthetic methods that avoid hazardous reagents and solvents. imist.mamdpi.com For instance, the direct synthesis of alkoxysilanes from silicon and alcohols is being explored as a greener alternative to traditional methods that use chlorosilanes and produce harmful byproducts like hydrogen chloride. mdpi.com

Catalysis: The development of new catalysts is crucial for greener synthetic processes. epitomejournals.com This includes using solid acid catalysts like KSF, which are renewable and less toxic than conventional catalysts. epitomejournals.com Cobalt-based catalysts have also shown promise in the sustainable one-pot synthesis of alkoxysilanes. csic.es

Renewable Feedstocks: There is a growing interest in using renewable raw materials, often derived from agricultural products or waste streams, to produce organosilicon compounds. ctpa.org.uk

Energy Efficiency: Efforts are being made to design reactions that can be conducted at ambient temperature and pressure, reducing energy consumption. ctpa.org.ukimist.ma

These green chemistry approaches aim to reduce the environmental footprint of producing and using organosilicon compounds, including phenoxysilane derivatives. ijset.inresearchgate.net

Integration of High-Throughput Experimentation and Self-Driving Labs in Silane (B1218182) Research

The integration of high-throughput experimentation (HTE) and self-driving laboratories is set to revolutionize research in silane chemistry. vsparticle.comnih.gov These automated systems combine robotics, artificial intelligence, and machine learning to accelerate the discovery and optimization of new materials and reactions. vsparticle.comnih.gov

Key aspects of this integration include:

Accelerated Discovery: Self-driving labs can increase the rate of materials discovery by a significant margin compared to human researchers alone by automating synthesis and analysis. vsparticle.comnih.gov

Data-Driven Optimization: These systems generate large, high-quality datasets that can be used to train machine learning models to predict promising new compounds and reaction conditions. nih.govresearchgate.net

Standardized and Reproducible Results: Automation minimizes human error and ensures that experiments, including "failed" ones, are well-documented, leading to more reproducible science. nih.gov

While the initial focus has been on areas like organic photovoltaics and drug discovery, the principles and technologies are applicable to silane research for developing new catalysts, polymers, and other functional materials. nih.govresearchgate.netnih.govsynplechem.comnih.govens.fr

Predictive Modeling for Novel Butyl(triphenoxy)silane Reactivity and Properties

Predictive modeling, using computational chemistry methods, is a powerful tool for understanding and predicting the behavior of organosilane compounds like this compound. hydrophobe.org These methods can provide insights at the molecular level that are difficult to obtain through experiments alone. hydrophobe.orgacs.org

Applications of predictive modeling in this area include:

Reaction Mechanisms: Computational studies can help elucidate complex reaction mechanisms, such as the hydrolysis of alkoxysilanes. acs.orgescholarship.org For instance, density functional theory (DFT) and reactive force fields like ReaxFF are used to model the kinetics and pathways of these reactions. escholarship.orgnih.gov

Structure-Property Relationships: Modeling can establish correlations between the molecular structure of a silane and its physical and chemical properties. hydrophobe.org This understanding is crucial for designing "tailor-made" molecules with specific functionalities. hydrophobe.org

Reactivity Prediction: Computational methods can predict the reactivity of different silanes based on their molecular orbitals and other properties, explaining experimental observations and guiding the synthesis of new compounds. hydrophobe.org

These predictive capabilities can accelerate the development of new phenoxysilane derivatives by allowing researchers to screen potential candidates computationally before committing to laboratory synthesis. escholarship.org

Interdisciplinary Research at the Interface of Organosilicon Chemistry and Other Fields

Organosilicon chemistry, including the study of phenoxysilanes, is inherently interdisciplinary, with applications spanning numerous scientific and engineering fields. nih.goviust.ac.irelsevier.com

Key areas of interdisciplinary research include:

Materials Science: Organosilicon compounds are fundamental to the development of advanced materials such as polymers, coatings, adhesives, and composites. iust.ac.irwiley-vch.desmolecule.commdpi.comdow.com Their unique properties, like thermal stability and hydrophobicity, make them highly valuable. iust.ac.ir

Biomedical Engineering: Polysiloxanes and other organosilicon polymers are widely used in medical devices and healthcare applications due to their biocompatibility. nih.gov Research is ongoing into their use in drug delivery systems and for bone tissue regeneration. nih.gov

Electronics: Organosilicon compounds serve as dielectric materials, insulators, and encapsulants in the electronics industry. iust.ac.irmdpi.com

Catalysis: The development of highly efficient and selective catalysts for producing organosilicon materials is a major area of research, often involving collaboration between different chemistry disciplines. aist.go.jp

The versatility of organosilicon compounds ensures that their importance will continue to grow as they are applied to solve challenges in diverse fields. numberanalytics.comsustech.edu.cn

Unexplored Reactivity Patterns and Synthetic Targets for Phenoxysilane Derivatives

Research into the reactivity of phenoxysilane derivatives continues to uncover new synthetic possibilities. numberanalytics.comirkinstchem.ru The goal is to expand the toolkit available to synthetic chemists for creating novel molecules and materials. numberanalytics.comresearchgate.net

Emerging research directions in this area include:

New Reactions: Scientists are constantly seeking to develop novel reactions involving organosilicon compounds, which can lead to the synthesis of previously inaccessible structures. numberanalytics.com

Functionalization: The development of methods for introducing new functional groups onto phenoxysilane scaffolds is a key area of interest. This allows for the fine-tuning of properties for specific applications.

Chiral Organosilanes: The enantioselective synthesis of silicon-stereogenic silanes is a challenging but promising field, with potential applications in synthetic chemistry, materials science, and pharmaceutical chemistry. sustech.edu.cn

Polyfunctional Compounds: The synthesis and study of organosilicon compounds containing multiple reactive sites are leading to a deeper understanding of intramolecular interactions and the creation of complex molecular architectures. irkinstchem.ru

The exploration of these new reactivity patterns and synthetic targets will undoubtedly lead to the discovery of phenoxysilane derivatives with unique and valuable properties.

Advanced Functional Materials Based on this compound Derivatives

Derivatives of this compound and other phenoxysilanes are being investigated for their potential in a wide range of advanced functional materials. The ability to tailor the properties of these materials by modifying the substituents on the silicon atom makes them highly versatile. wiley-vch.de

Examples of advanced functional materials include:

High-Performance Polymers: Organosilicon polymers, such as those derived from phenoxysilanes, can exhibit excellent thermal stability, and mechanical properties. wiley-vch.deresearchgate.net They are used in applications ranging from aerospace to electronics. mdpi.com

Functional Coatings: Silanes are used to create water-repellent, anti-scratch, and anti-reflective coatings for various surfaces. researchgate.netdow.comecopowerchem.com Highly aromatic organosilanes have been shown to act as effective photostabilizers for polymers like PVC. mdpi.com

Hybrid Materials: Organosilanes can act as coupling agents to bond inorganic materials (like glass or minerals) with organic polymers, creating composite materials with enhanced properties. dow.comecopowerchem.comcore.ac.uk

Biomaterials: The biocompatibility of certain organosilicon polymers makes them suitable for use in medical implants, drug delivery systems, and other healthcare applications. nih.gov

The table below summarizes some of the advanced materials and their potential applications derived from organosilicon compounds.

Material TypePotential ApplicationsKey Properties
Organosilicon Polymers Aerospace components, electronics, sealantsThermal stability, flexibility, dielectric properties wiley-vch.deresearchgate.net
Functional Coatings Protective films, optical coatingsWater repellency, durability, photostability researchgate.netdow.commdpi.com
Hybrid Composites Reinforced plastics, adhesivesImproved strength, adhesion, processability ecopowerchem.comcore.ac.uk
Biomaterials Medical implants, drug deliveryBiocompatibility, controlled degradation nih.gov

The continued development of advanced functional materials based on phenoxysilane derivatives holds great promise for technological innovation across many industries. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Butyl(triphenoxy)silane, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via hydrosilylation or substitution reactions. A plausible route involves reacting triphenoxysilane with butyllithium in tetrahydrofuran (THF) under inert conditions, as demonstrated in analogous silane syntheses . Optimization should focus on temperature (e.g., 60°C), pressure (1 bar), and catalyst selection (e.g., potassium tert-butoxide). Reaction progress can be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Q. How should this compound be stored to ensure chemical stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis or oxidation . Avoid exposure to strong acids, bases, or oxidizing agents, as these may trigger hazardous reactions (e.g., decomposition into carbon oxides or nitrogen oxides) .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer : Use high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) with solid-phase extraction (SPE) for quantitative purity analysis . Structural confirmation can be achieved via Fourier-transform infrared spectroscopy (FT-IR) for Si-O-C bonds and 1H^{1}\text{H}/29Si^{29}\text{Si} NMR spectroscopy to verify substituent arrangement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Conduct experiments in a fume hood to mitigate inhalation risks. Waste must be segregated and disposed by certified hazardous waste handlers .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. O2_2) to isolate decomposition pathways. Compare results with computational models (e.g., density functional theory) to identify metastable intermediates. Discrepancies may arise from trace impurities or moisture; thus, include purity validation steps (e.g., elemental analysis) .

Q. What factorial design parameters are optimal for studying this compound in surface modification applications?

  • Methodological Answer : Employ a central composite design to evaluate variables like silane concentration (most influential), hydrolysis time, and solvent polarity. For coatings, measure contact angles and adhesion strength using microshear tests, as validated in hybrid silane studies (R2^2 > 0.87 for reliability) .

Q. How can researchers resolve discrepancies in decomposition product profiles under varying experimental conditions?

  • Methodological Answer : Use gas chromatography–mass spectrometry (GC–MS) to quantify decomposition products (e.g., COx_x, NOx_x) . Cross-validate with in situ Fourier-transform infrared (FT-IR) spectroscopy to detect transient species. Statistical tools like principal component analysis (PCA) can differentiate condition-dependent pathways .

Q. What strategies improve the reproducibility of this compound-based polymer composites?

  • Methodological Answer : Pre-treat substrates with plasma or acid etching to enhance silane adhesion. Monitor crosslinking kinetics via rheometry or dynamic mechanical analysis (DMA). Standardize hydrolysis conditions (pH, temperature) to minimize batch-to-batch variability .

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